molecular formula C10H5Cl5S B14347610 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene CAS No. 94632-54-9

1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene

Cat. No.: B14347610
CAS No.: 94632-54-9
M. Wt: 334.5 g/mol
InChI Key: KEQIMBQNDRZHSL-UHFFFAOYSA-N
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Description

1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene is a complex organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a tetrachlorobut-1-yn-1-yl chain

Preparation Methods

The synthesis of 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrachlorobut-1-yn-1-yl Chain: This step involves the chlorination of but-1-yne using chlorine gas under controlled conditions to achieve the tetrachlorinated product.

    Attachment of the Sulfanyl Group: The tetrachlorobut-1-yn-1-yl chain is then reacted with a thiol compound to introduce the sulfanyl group.

    Substitution on the Benzene Ring: Finally, the sulfanyl-substituted chain is attached to a chlorobenzene derivative through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene include:

    Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.

    Thiophenol: Contains a sulfanyl group attached to a benzene ring but lacks the complex alkyne chain.

    Tetrachlorobut-1-yne: A compound with a similar alkyne chain but without the benzene ring and sulfanyl group.

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.

Properties

CAS No.

94632-54-9

Molecular Formula

C10H5Cl5S

Molecular Weight

334.5 g/mol

IUPAC Name

1-chloro-4-(3,3,4,4-tetrachlorobut-1-ynylsulfanyl)benzene

InChI

InChI=1S/C10H5Cl5S/c11-7-1-3-8(4-2-7)16-6-5-10(14,15)9(12)13/h1-4,9H

InChI Key

KEQIMBQNDRZHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC#CC(C(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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